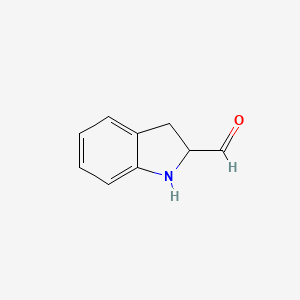

Indoline-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2,3-dihydro-1H-indole-2-carbaldehyde |

InChI |

InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6,8,10H,5H2 |

InChI Key |

WJPUSBXHRMJFCB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indoline 2 Carbaldehyde and Its Substituted Derivatives

Direct Formylation and Oxidation Routes

Direct introduction of a formyl group at the C-2 position of the indoline (B122111) nucleus or oxidation of corresponding precursors represents a primary strategy for the synthesis of indoline-2-carbaldehydes.

Oxidation of 2-Hydroxymethylindole Precursors

A common and effective approach involves the oxidation of 2-hydroxymethylindoles, which are typically prepared via the reduction of corresponding 2-ethoxycarbonylindoles using reducing agents like lithium aluminium hydride. rsc.org

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that can be employed for the oxidation of alcohols. organic-chemistry.orglibretexts.org Under controlled conditions, it can oxidize primary alcohols to aldehydes. libretexts.org However, due to its strong oxidizing nature, there is a risk of over-oxidation to the corresponding carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction conditions, such as temperature and pH, must be carefully managed to achieve selective oxidation to the aldehyde. libretexts.orglibretexts.org For instance, performing the reaction under neutral or slightly alkaline conditions and at low temperatures can favor the formation of the aldehyde. libretexts.org

Activated manganese dioxide (MnO2) is a widely used and selective reagent for the oxidation of allylic and benzylic alcohols to the corresponding aldehydes or ketones. rsc.orgcommonorganicchemistry.com This method is particularly advantageous due to its mild reaction conditions and high chemoselectivity, often leaving other functional groups intact. rsc.orgorganic-chemistry.org The oxidation of various substituted 2-hydroxymethylindoles to their respective indole-2-carbaldehydes using activated manganese dioxide has been successfully demonstrated. rsc.org The reaction is typically carried out by stirring the 2-hydroxymethylindole with an excess of activated MnO2 in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) at room temperature. rsc.orgcommonorganicchemistry.com The heterogeneous nature of the reaction requires a large molar excess of the reagent to drive the reaction to completion, and the solids are subsequently removed by filtration. commonorganicchemistry.comacsgcipr.org

| Precursor | Oxidizing Agent | Product | Reference |

| 2-Hydroxymethylindole | Activated Manganese Dioxide | Indole-2-carbaldehyde | rsc.org |

| Substituted 2-Hydroxymethylindoles | Activated Manganese Dioxide | Substituted Indole-2-carbaldehydes | rsc.org |

Formylation Reactions on Indole (B1671886) Nucleus (if specific to C-2)

Direct formylation of the indole nucleus can also yield indole-2-carbaldehyde. While the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) is a common method for formylating indoles, it typically directs formylation to the C-3 position due to the higher electron density at this position. orgsyn.org However, specific strategies can be employed to achieve C-2 formylation. One such method involves the lithiation of N-protected indole at the C-2 position using a strong base like n-butyllithium or tert-butyllithium, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This directed ortho-metalation approach allows for regioselective formylation at the C-2 position.

Transformation Strategies from Indole-2-Carboxylates

Another important synthetic avenue involves the transformation of readily available indole-2-carboxylates into the desired aldehydes.

McFadyen and Stevens Procedure for Aldehyde Generation

The McFadyen-Stevens reaction provides a method for the conversion of carboxylic acids to aldehydes. wikipedia.org This procedure has been applied to the synthesis of indole-2-carbaldehydes from the corresponding 2-ethoxycarbonylindoles. rsc.org The process involves the conversion of the ester to the corresponding acylsulfonylhydrazide, which then undergoes base-catalyzed thermal decomposition to yield the aldehyde. wikipedia.org While the exact mechanism is still under investigation, it is believed to proceed through a heterolytic fragmentation pathway. wikipedia.org This method has been compared with the oxidation of 2-hydroxymethylindoles, offering an alternative route to indole-2-carbaldehydes. rsc.org

| Starting Material | Reagents | Product | Reference |

| Indole-2-carboxylate (B1230498) | 1. Hydrazine (B178648) hydrate (B1144303) 2. Benzenesulfonyl chloride 3. Base (e.g., sodium carbonate), heat | Indole-2-carbaldehyde | rsc.orgwikipedia.org |

Conversion via Hydrazide Intermediates

A key method for converting an indole-2-carboxylic acid into its corresponding aldehyde is through a hydrazide intermediate, often employing the McFadyen-Stevens reaction. This procedure typically involves a two-step sequence starting from an indole-2-carboxylate ester.

First, the ester is treated with hydrazine hydrate to form the corresponding indole-2-carboxylic acid hydrazide. researchgate.netnih.gov This reaction is generally efficient and proceeds by heating the ester with an excess of hydrazine hydrate, often in a solvent like ethanol (B145695). nih.gov

The resulting hydrazide is then converted to the aldehyde. In the McFadyen-Stevens reaction, the hydrazide is first reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form an N-acylsulfonamide. This intermediate, upon treatment with a base (like sodium carbonate) in a high-boiling solvent such as ethylene (B1197577) glycol, decomposes to yield the desired aldehyde, nitrogen gas, and a sulfinate salt. researchgate.net A proposed mechanism involves the formation of a benzoylaminonitrene intermediate which then rearranges to the aldehyde with the elimination of nitrogen. researchgate.net This method provides a viable route to indole-2-carbaldehydes from their more accessible carboxylic acid precursors.

Multi-Step Approaches and Established Indole Syntheses Relevant to the 2-Carbaldehyde Moiety

Many classical indole syntheses are adaptable for preparing precursors to indoline-2-carbaldehyde, most notably indole-2-carboxylic acid and its esters. These precursors can then be reduced or transformed into the target aldehyde.

Reissert Indole Synthesis (for 2-Carboxylate Precursors and Derivatives)

The Reissert indole synthesis is a powerful method for producing indole-2-carboxylic acids and their derivatives. wikipedia.orgresearchgate.net The process begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate. wikipedia.orgyoutube.com The use of potassium ethoxide is often favored over sodium ethoxide for better yields. wikipedia.org This initial step forms an ethyl o-nitrophenylpyruvate. wikipedia.org

The subsequent step is a reductive cyclization of the pyruvate (B1213749) intermediate. This is typically achieved using reducing agents like zinc dust in acetic acid or ferrous sulfate (B86663) in ammonia (B1221849). wikipedia.orgresearchgate.net The reduction of the nitro group to an amine is followed by an intramolecular cyclization and dehydration to form the indole ring, yielding indole-2-carboxylic acid or its ester. wikipedia.orgyoutube.com This product, indole-2-carboxylic acid, can be subsequently converted to indole-2-carbaldehyde. researchgate.net

| Starting Material | Reagents | Product | Ref |

| o-Nitrotoluene | 1. KOEt, Diethyl oxalate; 2. Zn, Acetic Acid | Indole-2-carboxylic acid | wikipedia.org |

| o-Nitrotoluene | 1. NaOEt, Diethyl oxalate; 2. FeSO₄, NH₃ | Indole-2-carboxylic acid | researchgate.net |

Modifications of Madelung Synthesis for 2-Substituted Indoles

The traditional Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides to form indoles, but it is often limited by harsh reaction conditions. wikipedia.org However, several modifications have been developed to allow for the synthesis of 2-substituted indoles under milder conditions.

One significant modification is the Smith-modified Madelung synthesis, which uses organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines. wikipedia.org The resulting dianion then reacts with esters or carboxylic acids. This is followed by an intramolecular cyclization to yield 2-substituted indoles. wikipedia.org More recently, a tandem Madelung synthesis using a mixed-base system of LiN(SiMe₃)₂ and CsF has been developed for the efficient, one-pot synthesis of N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidine with high yields. organic-chemistry.org Another modified, one-pot procedure allows for the synthesis of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides without the use of transition metals. acs.org These modifications provide routes to 2-substituted indoles that can serve as precursors for this compound.

| Method | Starting Materials | Key Reagents | Product Type | Ref |

| Smith Modification | 2-alkyl-N-trimethylsilyl aniline, Ester/Carboxylic Acid | n-BuLi or s-BuLi | 2-Substituted Indole | wikipedia.org |

| Ma, et al. | Methyl benzoate, N-methyl-o-toluidine | LiN(SiMe₃)₂, CsF | N-Methyl-2-arylindole | organic-chemistry.org |

| One-Pot Modification | N-(o-tolyl)benzamide, Benzyl bromide | DBN, p-TolSO₂Na or KCN | 1,2-Disubstituted-3-tosyl/cyanoindole | acs.org |

Bartoli Indole Synthesis Adaptations

The Bartoli indole synthesis is a notable reaction that produces substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com A key requirement for the success of the reaction is the presence of a substituent at the ortho position of the nitroarene. wikipedia.org The reaction typically requires three equivalents of the vinyl Grignard reagent to proceed to completion. wikipedia.org

This method has become one of the most flexible routes to 7-substituted indoles. wikipedia.orgrsc.org By selecting a vinyl Grignard reagent with substituents, it is possible to introduce substitution at the C2 or C3 position of the indole ring. jk-sci.com For instance, using a substituted propenyl Grignard reagent can lead to a 2-substituted indole. wikipedia.org The flexibility of the Bartoli synthesis allows for the preparation of highly functionalized indoles that could be precursors for various substituted indoline-2-carbaldehydes. researchgate.net One significant adaptation by Dobbs utilized an ortho-bromine as a directing group, which could be removed later, further expanding the scope of accessible substitution patterns. wikipedia.org

Transition Metal-Catalyzed Cyclization Approaches (e.g., Rhodium-Catalyzed Cyclization of Vinylazides)

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the construction of heterocyclic rings like indoles. Rhodium catalysts, in particular, have proven effective in the synthesis of 2,3-disubstituted indoles from β,β-disubstituted styryl azides. nih.gov This process involves a cascade reaction where a rhodium carboxylate complex catalyzes the formation of the indole ring with high selectivity, likely proceeding through a phenonium ion intermediate. nih.gov

Rhodium catalysts are also used in the cyclization of 2-ethynylanilines to form the indole scaffold. nih.gov For example, a rhodium-catalyzed tandem cyclization-addition reaction between 2-ethynylanilines and isocyanates provides a direct route to indole-3-carboxamides. nih.gov While this example yields a C3-functionalized product, the underlying cyclization strategy is relevant. Other rhodium-catalyzed processes, such as the annulation of N-vinyl indoles, have also been developed. researchgate.net These catalytic systems often operate under mild conditions and offer access to complex indole structures that can be further modified. rsc.orgacs.org

Enantioselective and Stereoselective Synthetic Protocols

The development of enantioselective methods to produce chiral indolines is of great importance for the pharmaceutical industry. (S)-Indoline-2-carboxylic acid, a direct precursor to (S)-indoline-2-carbaldehyde, is a key intermediate for certain ACE inhibitors. researchgate.net

Several strategies have been established for the asymmetric synthesis of indoline derivatives:

Catalytic Asymmetric Hydrogenation : Chiral Brønsted acids can catalyze the transfer hydrogenation of 2-substituted-3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source, yielding optically active indolines with high enantioselectivity. organic-chemistry.org Similarly, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles from 2-amino-α,β-unsaturated ketones provides a one-pot process to access chiral indolines with up to 96% ee. rsc.org

Biocatalysis and Metal-Catalyzed Cyclization : A highly efficient three-step synthesis of (S)-indoline-2-carboxylic acid involves the conversion of ortho-chlorocinnamic acid to (S)-ortho-chlorophenylalanine using the enzyme phenylalanine ammonia lyase, followed by a copper-catalyzed ring closure to form the enantiopure indoline product. researchgate.net

Chiral Pool Synthesis : (S)-Indoline-2-carboxylic acid can be synthesized from L-phenylalanine. The process involves nitration of L-phenylalanine followed by an intramolecular nitro amination to give (S)-6-nitro-indoline-2-carboxylic acid with high enantiomeric excess, which is then converted to the final product. researchgate.net

Organocatalytic Cyclization : An enantioselective intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, has been used to generate 2-substituted indoline derivatives in good enantiomeric excess. acs.org

These methods provide robust pathways to enantiomerically enriched indoline-2-carboxylic acid, which can then be selectively reduced to the corresponding chiral this compound.

| Method | Catalyst/Key Reagent | Substrate | Product | Enantioselectivity (ee) | Ref |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | 2-Aryl-3H-indole | (S)-2-Aryl-indoline | Up to 97% | organic-chemistry.org |

| Pd-Catalyzed Hydrogenation | Pd(TFA)₂ / (S)-Segphos | 2-Amino-α,β-unsaturated ketone | Chiral Indoline | Up to 96% | rsc.org |

| Biocatalysis/Cu-Catalysis | Phenylalanine ammonia lyase / Cu | o-Chlorocinnamic acid | (S)-Indoline-2-carboxylic acid | >99.5% | researchgate.net |

| Organocatalysis | (S)-TRIP-derived phosphoric acid | Conjugated amide with pendant olefin | 2-Substituted Indoline | Good | acs.org |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, capable of theoretically converting 100% of the starting material into a single enantiomer. princeton.edu This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu In the context of this compound derivatives, several innovative DKR methodologies have emerged.

One notable advancement involves the use of N-heterocyclic carbene (NHC) and Lewis acid cooperative catalysis. nih.govrsc.org This strategy has been successfully applied to the dynamic kinetic resolution of in situ generated γ,γ-disubstituted indole-2-carboxaldehydes. nih.govrsc.org In this process, a Friedel-Crafts reaction between indole-2-carboxaldehyde and a 2-hydroxy phenyl p-quinone methide, catalyzed by a Lewis acid such as Bi(OTf)₃, generates the racemic γ,γ-disubstituted indole-2-carboxaldehyde. nih.gov Subsequent treatment with an NHC catalyst and a Lewis acid initiates the DKR, leading to the formation of tetracyclic ε-lactones with high enantioselectivity. nih.govrsc.org The NHC forms a chiral acyl azolium intermediate, and the Lewis acid facilitates both the initial Friedel-Crafts reaction and the final lactonization step. nih.gov

Another significant DKR strategy employs rhodium catalysis for the atroposelective reductive aldol (B89426) reaction of configurationally labile 3-aryl indole-2-carbaldehydes. acs.org This method allows for the simultaneous creation of three stereogenic elements. The key to this approach is the strategic placement of a thioether moiety at the ortho' position of the 3-aryl group, which engages in a transient Lewis acid-base interaction with the formyl group, thereby lowering the rotational barrier of the stereogenic axis and enabling racemization. acs.org The subsequent Rh-catalyzed reductive aldol reaction with acrylate (B77674) esters proceeds with high diastereo- and enantioselectivity. acs.org

Table 1: Dynamic Kinetic Resolution Strategies for this compound Derivatives

| Catalytic System | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Ref. |

|---|---|---|---|---|---|

| NHC / Bi(OTf)₃ | In situ generated γ,γ-disubstituted indole-2-carboxaldehydes | Tetracyclic ε-lactones | up to 93% | >99:1 er | nih.govrsc.org |

| Rh-catalyst / t-butyl acrylate | 3-Aryl indole-2-carbaldehydes | Axially chiral indole derivatives | up to 99% | >20:1 dr, up to 99% ee | acs.org |

Asymmetric Catalysis in Indole-2-carbaldehyde Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a predominantly single enantiomer of the product, is a cornerstone of modern synthetic chemistry. greyhoundchrom.com For the synthesis of chiral this compound and its precursors, both organocatalysis and metal-based catalysis have proven effective.

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, offers a powerful platform for the enantioselective synthesis of indole derivatives. nih.gov Chiral amines, such as imidazolidinones, have been designed to act as highly effective catalysts for the iminium-catalyzed conjugate addition of indoles to α,β-unsaturated aldehydes. princeton.edu This strategy allows for the enantioselective alkylation of the indole nucleus, which can be a precursor to the desired carbaldehyde functionality. The catalyst forms a transient iminium ion with the aldehyde, which then undergoes a stereoselective reaction with the indole nucleophile. princeton.edu

Furthermore, chiral phosphoric acids have been utilized as catalysts in asymmetric reactions. For instance, the reaction of indol-2-yl carbinols with enamides, catalyzed by a chiral phosphoramide, provides an efficient route to chiral 2-indole-substituted 1,1-diarylalkane derivatives. rsc.orgnih.gov While not directly producing a carbaldehyde, this method highlights the utility of organocatalysis in functionalizing the 2-position of the indole ring, a key step towards synthesizing substituted indoline-2-carbaldehydes.

In the realm of metal-based asymmetric catalysis, chiral indoline-2-carboxylic acid has been identified as a highly effective ligand in palladium-catalyzed Catellani-type annulations. nih.gov This cooperative catalysis strategy enables the direct assembly of chiral all-carbon bridged ring systems with high levels of stereocontrol. nih.gov The coordinating orientation of the chiral amino acid to the palladium center is believed to be crucial for achieving high enantioselectivity. nih.gov While this example focuses on the carboxylic acid derivative, the principle of using chiral indoline-based ligands is a promising avenue for the development of catalytic asymmetric syntheses of the corresponding aldehydes.

Table 2: Asymmetric Catalysis in the Synthesis of this compound Precursors and Derivatives

| Catalytic System | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|---|

| Chiral Imidazolidinone | Iminium-catalyzed conjugate addition | Indole alkylation products | 70-97% | 84-97% ee | nih.govprinceton.edu |

| Chiral Phosphoramide | Reaction of indol-2-yl carbinols with enamides | Chiral 2-indole-substituted 1,1-diarylalkanes | - | - | rsc.orgnih.gov |

| Pd-catalyst / Chiral Indoline-2-carboxylic Acid | Catellani-type annulation | Chiral all-carbon bridged ring systems | - | - | nih.gov |

Mechanistic Insights and Chemical Reactivity of Indoline 2 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in indoline-2-carbaldehyde is the primary site of its chemical reactivity, participating in a range of transformations that are fundamental to organic synthesis.

Redox Transformations: Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group of this compound can be readily oxidized to form the corresponding carboxylic acid or reduced to the primary alcohol.

Oxidation to Indoline-2-carboxylic Acid: The oxidation of the aldehyde group yields indoline-2-carboxylic acid. While specific oxidizing agents for this compound are not extensively detailed in the provided results, the oxidation of aldehydes to carboxylic acids is a standard transformation in organic chemistry. For instance, the aldehyde group can be oxidized to form the corresponding carboxylic acid. Indole-2-carboxaldehyde can be prepared by the oxidation of indole-2-methanol using reagents like potassium permanganate (B83412) in acetone (B3395972) or activated manganese dioxide. derpharmachemica.comorgsyn.org This suggests that stronger oxidizing agents can convert the aldehyde to a carboxylic acid.

Reduction to Indoline-2-methanol: The reduction of this compound affords indoline-2-methanol. This transformation can be achieved using various reducing agents. For example, lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of reducing aldehydes to alcohols. derpharmachemica.comrsc.org The reduction of indole-2-carboxylic esters with lithium aluminum hydride yields indole-2-methanol. derpharmachemica.comorgsyn.org Borane reagents in the presence of trifluoroacetic acid are also effective for the reduction of the pyrrolic ring of indole (B1671886) compounds to form indolines. google.com

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. masterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. libretexts.org The reactivity of the aldehyde is generally greater than that of ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. geeksforgeeks.org

The process typically involves the nucleophile attacking the carbonyl carbon, leading to the formation of a C-Nu bond and the breaking of the C-O pi bond. This results in a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org Neutral nucleophiles can also add to the carbonyl group, often leading to the elimination of a water molecule and the formation of a new double bond. libretexts.org

Condensation Reactions with Carbon Nucleophiles

This compound readily undergoes condensation reactions with various carbon nucleophiles, leading to the formation of new carbon-carbon bonds and more complex molecular architectures.

The Knoevenagel condensation is a key reaction of this compound, involving its reaction with compounds containing an active methylene (B1212753) group, such as nitromethane (B149229) and nitroethane. derpharmachemica.comrsc.org This reaction is typically catalyzed by a weak base. researchgate.netnih.gov

In a typical procedure, indole-2-carbaldehyde is condensed with nitromethane in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) upon heating to produce 2-(2-nitrovinyl)indoles. derpharmachemica.com Similarly, condensation with nitroethane yields 2-(2-nitropropenyl)indoles. derpharmachemica.com These condensation products are valuable intermediates, as the nitro group can be subsequently reduced, for example with lithium aluminium hydride, to form the corresponding aminoethyl or aminopropyl indoles. derpharmachemica.comrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| Indole-2-carbaldehyde | Nitromethane | Ammonium Acetate | 2-(2-nitrovinyl)indole | 70-75% derpharmachemica.com |

| Indole-2-carbaldehyde | Nitroethane | Benzylamine | 2-(2-nitropropenyl)indole | 70-75% derpharmachemica.com |

This compound reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. ajchem-b.comnih.gov This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the characteristic C=N double bond of the Schiff base. ajchem-b.comnih.gov The reaction is often catalyzed by an acid and is reversible. geeksforgeeks.orgnih.gov

A general synthetic procedure involves refluxing a mixture of 1H-indole-2-carbaldehyde and a primary amine in a suitable solvent like glacial acetic acid for several hours. ajchem-b.com

| Aldehyde | Amine | Solvent | Product |

| 1H-Indole-2-carbaldehyde | Primary Amine | Glacial Acetic Acid | Schiff Base ajchem-b.com |

Morita-Baylis-Hillman (MBH) Reactions with Activated Alkenes

This compound and its N-substituted derivatives are effective electrophiles in the Morita-Baylis-Hillman (MBH) reaction. researchgate.netresearchgate.net This reaction forms a carbon-carbon bond between the aldehyde carbon and the α-position of an activated alkene, such as acrylates or acrylonitrile (B1666552), in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). researchgate.netnih.gov

The reaction of N-protected indole-2-carboxaldehydes with acrylates and acrylonitrile has been shown to provide better yields compared to the unsubstituted aldehyde. researchgate.net For instance, the reaction of N-substituted indole-2-carboxaldehydes with various activated alkenes in the presence of DABCO affords the corresponding MBH adducts in moderate to good yields (60-70%). researchgate.net It has been observed that acrylonitrile can react faster at lower temperatures (0°C). researchgate.net

| Aldehyde | Activated Alkene | Catalyst | Yield |

| N-substituted-indole-2-carboxaldehydes | Acrylates | DABCO | 60-70% researchgate.net |

| N-substituted-indole-2-carboxaldehydes | Acrylonitrile | DABCO | 60-70% researchgate.net |

Reactions Involving the Indole Ring System

The indole nucleus of this compound is electron-rich and susceptible to various transformations.

Electrophilic Substitution at the Indole Nucleus (e.g., C-3 Functionalization)

The C-3 position of the indole ring in this compound is the most reactive site for electrophilic aromatic substitution, a reactivity that is about 10^13 times greater than that of benzene (B151609). youtube.com This high reactivity is attributed to the enamine-like character of the pyrrole (B145914) portion of the indole ring. youtube.com

For instance, the Vilsmeier-Haack formylation of indole occurs exclusively at the C-3 position at room temperature. youtube.com Similarly, alkylation with phosphorylated serine during the biosynthesis of tryptophan happens at this site. youtube.com However, if the reaction conditions are acidic enough to protonate the C-3 position completely, electrophilic attack can be redirected to the C-5 position. youtube.com

Friedel-Crafts Alkylation Reactions

Friedel-Crafts alkylation of indoles, including derivatives like this compound, provides a direct method for introducing alkyl groups onto the indole ring. nih.govyoutube.com These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl3), to generate a carbocation electrophile from an alkyl halide. youtube.com The electron-rich indole ring then attacks the carbocation, leading to the formation of a new carbon-carbon bond. youtube.com

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation due to the increased nucleophilicity of the alkylated indole product. nih.gov Using an excess of the indole nucleophile can help to minimize this side reaction. nih.gov The reaction is also sensitive to the electronic nature of the substituents on both the indole and the alkylating agent. Electron-withdrawing groups on either reactant can improve the selectivity of the reaction. nih.gov

Recent advancements have focused on developing greener and more efficient catalytic systems for Friedel-Crafts reactions. These include the use of water as a solvent and recyclable catalysts, such as amphiphilic resin-supported palladium complexes. mdpi.combeilstein-journals.org

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of the indole nucleus in this compound and its derivatives. rsc.orgnih.govcaltech.edu These reactions offer an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov

Various strategies have been developed for the palladium-catalyzed C-H functionalization of indoles, including:

Intramolecular Cyclization: This approach involves the formation of new rings by cyclizing onto the indole nucleus. nih.gov

Dual C-H Functionalization: In a single operation, two C-H bonds can be functionalized, leading to the rapid construction of complex fused ring systems like dibenzocarbazoles. rsc.org

Directed C-H Functionalization: A directing group on the indole ring can guide the palladium catalyst to a specific C-H bond, enabling regioselective functionalization. nih.govacs.org For example, a formyl group at the C-3 position can direct arylation to the C-4 position. nih.govacs.org In some cases, this can be followed by a domino reaction involving migration of the directing group. nih.govacs.org

Oxidative Annulation: Palladium(II)-catalyzed oxidative coupling of indole-2-carboxylic acid derivatives with allenes via direct C-H functionalization at the C-3 position can afford indolo[2,3-c]pyran-1-ones. acs.org

These reactions often utilize an oxidant to regenerate the active palladium(II) catalyst. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Cooperative Catalysis and Complex Reaction Pathways

The reactivity of this compound can be further expanded through the use of cooperative catalytic systems and the design of cascade reactions.

N-Heterocyclic Carbene (NHC)-Lewis Acid Cooperative Catalysis

The combination of N-Heterocyclic Carbene (NHC) catalysis with a Lewis acid co-catalyst has proven to be a powerful strategy for promoting a variety of chemical transformations. mdpi.comacs.orgnih.govrsc.orgcapes.gov.br In this dual catalytic system, the NHC acts as a nucleophilic catalyst, while the Lewis acid activates the electrophile. mdpi.comrsc.org

This cooperative approach can lead to:

Enhanced Reactivity and Selectivity: The Lewis acid can increase the reaction rate and improve both diastereoselectivity and enantioselectivity. mdpi.comrsc.org

Novel Reaction Pathways: The combination of catalysts can enable transformations that are not possible with either catalyst alone. mdpi.com

Activation of Unreactive Electrophiles: Lewis acids can activate otherwise unreactive electrophiles, broadening the scope of NHC-catalyzed reactions. mdpi.comrsc.org

For example, the combination of an achiral NHC and a Lewis acid like Ti(OiPr)4 can facilitate the highly diastereoselective and enantioselective annulation of enals with chalcones to produce cis-1,3,4-trisubstituted cyclopentenes. acs.orgnih.gov

Cascade and Tandem Reactions Initiated by this compound

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one. wikipedia.orgslideshare.net These reactions are highly efficient as they allow for the construction of complex molecules in a single operation without the need to isolate intermediates. wikipedia.orgyoutube.com

This compound and its derivatives can serve as versatile starting materials for initiating cascade reactions. For example, a one-pot, base-promoted reaction of 2-alkynyl indole-3-carbaldehyde with 1,3-diketones can lead to the formation of 2-indolyl phenols through a cascade involving alkyne insertion, intramolecular aldol (B89426) reaction, and dehydrative aromatization. rsc.org

Palladium catalysis can also be employed to initiate cascade reactions. A Pd(0)-catalyzed cascade involving intramolecular indolyl isocyanide-insertion, scaffold rearrangement with indolyl migration, and a redox-neutral process has been developed for the synthesis of indolylisoindolinones. rsc.org

Imine Formation and Intramolecular Cyclization

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is fundamental in organic chemistry and proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is typically reversible and can be catalyzed by acid. masterorganicchemistry.com

Once the imine is formed from this compound, the molecule possesses both a nucleophilic indoline (B122111) nitrogen and an electrophilic imine carbon. This sets the stage for potential intramolecular cyclization reactions. The proximity of the indoline nitrogen to the imine can facilitate a ring-closing reaction, leading to the formation of fused bicyclic or polycyclic systems. The feasibility of such a cyclization depends on the nature of the substituent on the imine nitrogen and the reaction conditions.

While specific examples starting directly from this compound are not extensively documented, the principle is well-established in related systems. For instance, palladium-catalyzed intramolecular cyclization of imines formed from 2-alkynylanilines is a known method for indole synthesis, demonstrating the viability of cyclizing onto an imine. organic-chemistry.org Furthermore, radical cyclizations involving N-sulfonylindoles can proceed through transient spiro-imine intermediates, which are subsequently reduced or rearranged. beilstein-journals.org These examples underscore the potential of imine intermediates derived from indole or indoline precursors to undergo subsequent ring-forming reactions. The key to these transformations is the generation of an imine that is suitably positioned for intramolecular attack by a nucleophile within the parent molecule.

Annulation Reactions for Polycyclic Systems

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy for constructing complex polycyclic frameworks. This compound serves as a potential starting block for such transformations, although the dearomatization of indole derivatives is a more commonly cited route to polycyclic indolines. researchgate.netnih.govacs.org

Several strategies have been developed for the synthesis of N-fused polycyclic indolines. One notable method involves a cascade reaction sequence beginning with the reduction of a nitro group to an amine, followed by an acid-catalyzed dearomatizing cyclization onto an indole core. researchgate.netresearchgate.net This process, which can be catalyzed by reagents like Cu(OTf)₂ or TfOH, effectively builds a new ring onto the indole framework, resulting in a polycyclic indoline structure. researchgate.netresearchgate.net

Furthermore, formal cycloaddition reactions of indoles have proven effective for creating fused indoline systems. For example, Zn(II)-catalyzed [3+2] and [4+2] cycloadditions between indoles and 1,2-diaza-1,3-dienes can produce diverse polycyclic scaffolds, including tetrahydropyrrolo[2,3-b]indoles. nih.govacs.org The reaction pathway is highly dependent on the substituents of the starting materials. While these methods start with indoles rather than indolines, they highlight a general approach to accessing these complex ring systems.

A related annulation reaction has been demonstrated with indole-2-carboxaldehyde, the aromatic counterpart to this compound. A formal [4+3] annulation using an N-heterocyclic carbene (NHC) and a Lewis acid catalyst has been used to synthesize complex tetracyclic ε-lactones. rsc.org This suggests that the aldehyde at the 2-position is a viable handle for participating in complex ring-forming cascades.

Role of Oxidants in Mechanistic Pathways

Oxidants play a crucial role in the chemistry of indolines, primarily by facilitating their dehydrogenation to the corresponding aromatic indole. This aromatization is often a desired final step in a synthetic sequence, as the indole motif is a common core in pharmaceuticals and natural products.

The direct oxidation of the indoline ring can be achieved using various catalytic systems. For example, a copper-catalyzed dehydrogenation using molecular oxygen (O₂) as the oxidant can efficiently convert indolines to indoles at room temperature, particularly with TEMPO as an additive. organic-chemistry.org Other transition-metal/quinone complexes are also effective for the aerobic dehydrogenation of indolines. organic-chemistry.org In the absence of a controlled catalytic system, direct electrochemical oxidation of an indoline may lead to undesired products such as dimers. researchgate.net However, the use of redox catalysis can steer the reaction toward the formation of the indole. researchgate.net

In the context of multi-step reactions, an oxidation step can be part of a cascade. For instance, a reaction might begin with the cyclization onto an indole to form a polycyclic indoline, which is then oxidized in a subsequent step to yield a fused aromatic indole system. This is seen in the synthesis of alkaloids like tryptanthrin. researchgate.net The oxidant essentially removes two hydrogen atoms from the indoline ring, re-establishing the aromatic pyrrole ring system. This transformation highlights the utility of the indoline core as a stable intermediate that can be carried through several synthetic steps before a final, deliberate oxidation furnishes the aromatic product.

Derivatization and Construction of Complex Molecular Architectures from Indoline 2 Carbaldehyde

Synthesis of Aminoalkylindoles and Related Amines

The conversion of indoline-2-carbaldehyde into aminoalkylindoles is a key transformation, yielding structures that are analogs of biologically important tryptamines. This is typically achieved through a two-step process involving a condensation reaction followed by reduction.

Preparation of 2-(2-Aminoethyl)indoles

The synthesis of 2-(2-aminoethyl)indoles from indole-2-carbaldehydes is a well-established route. The process begins with a condensation reaction between the indole-2-carbaldehyde and nitromethane (B149229). This initial step readily forms 2-(2-nitrovinyl)indoles with yields typically ranging from 70-75%. The intermediate nitrovinyl compound is then subjected to reduction, commonly using a powerful reducing agent like lithium aluminium hydride (LiAlH₄), to convert the nitro group into a primary amine. This reduction step affords the final 2-(2-aminoethyl)indole product in yields of 60-65%. researchgate.net

Synthesis of 2-(2-Aminopropyl)indoles

A similar strategy is employed to synthesize 2-(2-aminopropyl)indoles, which are homologs of the aminoethyl derivatives. In this case, indole-2-carbaldehyde is condensed with nitroethane instead of nitromethane. This reaction produces 2-(2-nitropropenyl)indoles in yields of 70-75%. Subsequent reduction of the nitropropenyl intermediate with lithium aluminium hydride provides the desired 2-(2-aminopropyl)indoles, with reported yields between 65-70%. researchgate.net

Synthesis of Aminoalkylindoles from Indole-2-carbaldehyde

| Target Compound | Intermediate | Condensation Reagent | Reduction Reagent | Yield (Condensation) | Yield (Reduction) | Reference |

|---|---|---|---|---|---|---|

| 2-(2-Aminoethyl)indole | 2-(2-Nitrovinyl)indole | Nitromethane | LiAlH₄ | 70-75% | 60-65% | researchgate.net |

| 2-(2-Aminopropyl)indole | 2-(2-Nitropropenyl)indole | Nitroethane | LiAlH₄ | 70-75% | 65-70% | researchgate.net |

Formation of Indole-2-carboxylic Acid and its Esters/Amides

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, which then serves as a precursor for the synthesis of various esters and amides. These derivatives are of significant interest in medicinal chemistry.

Hydrolysis and Esterification Reactions

The oxidation of this compound to indole-2-carboxylic acid is a standard transformation in organic synthesis. Once formed, the carboxylic acid can undergo esterification. For instance, treatment of 3-bromo-1H-indole-2-carboxylic acid with concentrated sulfuric acid in anhydrous ethanol (B145695) at 80°C yields the corresponding ethyl ester. nih.gov Another method involves direct conversion from existing esters through hydrolysis. The use of aqueous potassium hydroxide (B78521) (KOH) can hydrolyze N-alkylated indole-2-carboxylates to their corresponding carboxylic acids. mdpi.com Interestingly, reaction conditions can also induce transesterification; using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) can convert an ethyl ester into a methyl ester. mdpi.com

Amide Coupling Strategies for Indoline-2-carboxamides

Indole-2-carboxamides, known for their wide range of biological activities, are synthesized by forming an amide bond between indole-2-carboxylic acid and a suitable amine. rsc.orgnih.gov This coupling is facilitated by various reagents that activate the carboxylic acid. A common and effective method involves the use of coupling agents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in combination with an additive such as hydroxybenzotriazole (B1436442) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). rsc.org Other successful coupling strategies have been reported, utilizing different reagents to promote the formation of the amide bond.

Reagents for Amide Coupling of Indole-2-carboxylic Acid

| Coupling Reagent(s) | Base/Additive | Reference |

|---|---|---|

| EDC·HCl | HOBt, DIPEA | rsc.org |

| BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) | DIPEA | |

| Isobutyl chloroformate | Triethylamine (B128534) (TEA) | |

| Oxalyl chloride | DMF (catalyst) | metu.edu.tr |

Construction of Fused and Annulated Heterocyclic Systems

This compound and its derivatives are valuable precursors for constructing more complex, polycyclic indole (B1671886) frameworks. These fused and annulated systems are central scaffolds in many natural products and pharmacologically active molecules. rsc.org

Various synthetic strategies leverage the reactivity of the indole core and its substituents to build these intricate architectures. One powerful method is the Pictet-Spengler reaction, a chemical reaction where a β-arylethylamine undergoes condensation with an aldehyde followed by ring closure. wikipedia.orgchemeurope.com This reaction is widely used in the synthesis of indole alkaloids and related compounds. nih.govresearchgate.net For example, tryptamine (B22526) can react with aldehydes to form tetrahydro-β-carboline skeletons, which are foundational to many therapeutic agents. mdpi.com

Multicomponent reactions (MCRs) also provide an efficient pathway to complex indole-fused heterocycles. The Ugi four-component reaction, for instance, can be used with indole-2-aldehyde derivatives to generate precursors that, under palladium or copper catalysis, cyclize to form structures like 5,6-dihydroindolo[1,2-a]quinoxalines. rsc.org Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed in the dynamic kinetic resolution of in situ generated γ,γ-disubstituted indole 2-carboxaldehydes to create tetracyclic indole-fused ε-lactones through a formal [4+3] annulation. rsc.org While many strategies start with derivatives like indole-2-carboxylic acid or indole-2-carboxamide, the aldehyde itself is a key starting point for many of these transformations. rsc.orgrsc.orgrug.nl

Synthesis of Indole-Fused ε-Lactones

The enantioselective synthesis of tetracyclic indole-fused ε-lactones has been achieved through a dynamic kinetic resolution (DKR) process involving N-heterocyclic carbene (NHC) and Lewis acid cooperative catalysis. This formal [4+3] annulation strategy utilizes in situ generated γ,γ-disubstituted indole-2-carbaldehydes.

The reaction is initiated by a Bi(OTf)₃-catalyzed Friedel–Crafts reaction between an indole-2-carboxaldehyde and a 2-hydroxy phenyl p-quinone methide, which generates the γ,γ-disubstituted indole-2-carboxaldehyde intermediate. In the presence of an N-heterocyclic carbene (NHC) and Bi(OTf)₃, this intermediate undergoes a facile ε-lactonization, inducing enantioselectivity at the γ-position. This method has proven effective for a range of indole-2-carboxaldehydes with various substituents at the 5- and 6-positions, affording the desired tetracyclic ε-lactones in good yields (up to 93%) and with excellent enantiomeric ratios (up to >99:1 er). The structure and absolute stereochemistry of the resulting chiral center have been confirmed by X-ray analysis. nih.gov

Table 1: Synthesis of Indole-Fused ε-Lactones

| Entry | Indole-2-carboxaldehyde Substituent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | 5-Me | 85 | 98:2 |

| 2 | 5-OMe | 82 | 97:3 |

| 3 | 5-Cl | 90 | 99:1 |

| 4 | 5-Br | 93 | >99:1 |

| 5 | 6-Me | 88 | 96:4 |

Formation of Indole-Fused Benzodiazepines

Indole-fused benzodiazepines, a class of compounds with significant interest in drug discovery due to their effects on the central nervous system, can be synthesized through various cascade reactions. nih.gov One notable method involves a photocatalyzed cascade reaction. This approach utilizes the addition of a phenacyl radical, generated from an α-acetoxy acetophenone, to a 2-(3-methyl-1H-indol-1-yl)aniline derivative, which is then followed by cyclodehydration to form the indole-fused benzodiazepine (B76468) scaffold. rsc.org This method provides a range of these fused benzodiazepines from readily available starting materials under mild, environmentally friendly conditions. chemistryviews.org

Another strategy for the construction of indole-fused seven-membered heterocycles, including diazepine (B8756704) frameworks, is through multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. For instance, an indole, formaldehyde, and an amino hydrochloride can be reacted to form indole-fused oxadiazepines. nih.govscilit.com While not a direct synthesis of benzodiazepines, this highlights the utility of MCRs in accessing related seven-membered heterocyclic systems fused to an indole core.

Preparation of Pyrrolo[1,2-a]indole Derivatives

Pyrrolo[1,2-a]indoles are a significant class of N-fused heterocycles found in numerous natural products and pharmacologically active compounds. mdpi.comnih.gov this compound is a key precursor for the synthesis of these derivatives through several elegant strategies.

One-pot asymmetric organocatalytic N-alkylation of indole-2-carbaldehydes with α,β-unsaturated aldehydes provides a direct route to chiral pyrrolo[1,2-a]indole-2-carbaldehydes. site123.me This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization, often catalyzed by a chiral secondary amine.

Intramolecular nitrone cycloaddition offers another powerful method for constructing the pyrrolo[1,2-a]indole skeleton. Starting from N-allyl-substituted 2-indolecarbaldehydes, intramolecular cycloaddition of the in situ generated nitrone leads to the formation of the fused-ring system. This methodology has been successfully applied to synthesize a variety of these derivatives in both racemic and enantiopure forms. chemistryviews.org

Furthermore, intramolecular nucleophilic aromatic substitution can be employed to synthesize 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. For example, α-(2-bromo-5-methoxy-4-methylphenyl)-α-pyrrolidin-2-ylideneacetonitrile, which can be derived from a phenylacetonitrile (B145931) and a pyrroline, undergoes cyclization in the presence of sodium hydride and copper(I) bromide to yield the corresponding pyrrolo[1,2-a]indole-9-carbonitrile. This intermediate can then be converted to the aldehyde.

Synthesis of γ-Carbolines

γ-Carbolines, a class of indole alkaloids, can be synthesized from indole-2-carbaldehyde derivatives through a novel one-pot, solvent-free cascade reaction. This protocol involves the reaction of 1,5-disubstituted indole-2-carboxaldehydes with glycine (B1666218) alkyl esters in the presence of an organic base such as N,N-diisopropylethylamine (DIPEA). rsc.org

The proposed mechanism begins with the formation of a trans-iminoester from the indole-2-carboxaldehyde and the glycine ester. The base then abstracts an active methylene (B1212753) proton from the iminoester to generate an enolate ion. This enolate undergoes a nucleophilic addition to another molecule of the aldehyde, leading to an iminoalcohol intermediate. Subsequent cyclization via electrophilic aromatic substitution at the C-3 position of the indole ring and dehydration affords the final γ-carboline product. rsc.org This method is particularly effective with indole-2-carbaldehydes bearing electron-donating substituents on the nitrogen atom, which enhances the nucleophilicity of the C-3 position.

Table 2: Synthesis of 1-Indolyl-3,5,8-substituted γ-Carbolines

| Entry | Indole-2-carboxaldehyde Substituent | Glycine Ester | Yield (%) |

|---|---|---|---|

| 1 | 1-Methyl | Methyl | 78 |

| 2 | 1-Ethyl | Methyl | 75 |

| 3 | 1-Benzyl | Methyl | 82 |

| 4 | 1-Methyl, 5-Bromo | Ethyl | 72 |

Generation of 1,3,5-Triazine (B166579) Derivatives

The synthesis of 1,3,5-triazine derivatives directly from this compound is not extensively reported. However, general synthetic strategies for 1,3,5-triazines can be adapted. A plausible approach would involve the conversion of this compound to a precursor that can undergo cyclotrimerization or react with an appropriate three-carbon component.

One established method for forming 1,3,5-triazines is through the condensation of an amidine with an ester. Therefore, this compound could first be converted to its corresponding amidine. This could potentially be achieved through a multi-step sequence, for example, by oxidation to the carboxylic acid, conversion to the nitrile, and subsequent reaction with an amine or ammonia (B1221849) to form the amidine. This indoline-2-carboxamidine could then be reacted with an appropriate ester in the presence of a base to construct the 1,3,5-triazine ring.

Alternatively, the reaction of amidines with aldehydes, catalyzed by metal salts like Cu(OAc)₂, has been shown to produce 1,2-dihydro-1,3,5-triazines. This suggests a potential pathway where an amidine reacts with two equivalents of this compound or a related derivative to form the triazine ring. Another approach involves the reaction of biguanides with esters to form 2-amino-1,3,5-triazines. An N-acyl or N-sulfonyl this compound might be a suitable substrate for reaction with biguanide (B1667054) to generate the desired triazine core.

Spirocyclic Compounds Incorporating this compound Fragments

Spirooxindoles are a prominent class of spirocyclic compounds with significant biological activity. The construction of spirocyclic systems incorporating the indoline (B122111) framework often utilizes the reactivity of isatins, which can be considered as oxidized derivatives of this compound. A prevalent method for synthesizing spiro[indoline-pyrrolidine] and spiro[indoline-pyrrolizine] derivatives is the 1,3-dipolar cycloaddition reaction.

This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin (B1672199) with an α-amino acid, such as sarcosine (B1681465) or proline. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile, such as an electron-deficient alkene or alkyne, to furnish the spirocyclic product with high regio- and stereoselectivity. For instance, the reaction of an isatin and L-proline with dimethyl hex-2-en-4-ynedioate selectively yields functionalized spiro[indoline-3,3'-pyrrolizine]acrylates.

Another approach to spiro[indoline-3,2'-oxiran]-2-ones is through the Darzens reaction of isatins with phenacyl bromides in the presence of a base like potassium carbonate. This reaction provides a facile route to spiro-epoxyoxindoles, which are valuable synthetic intermediates.

Table 3: Synthesis of Spiro[indoline-3,3'-pyrrolizine] Derivatives

| Entry | Isatin Substituent | Dipolarophile | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | H | Dimethyl hex-2-en-4-ynedioate | 85 | >99:1 |

| 2 | 5-Br | N-Phenylmaleimide | 92 | >99:1 |

| 3 | 5-Cl | Ethyl acrylate (B77674) | 78 | 95:5 |

N-Functionalization Strategies of this compound

The nitrogen atom of the indoline ring is a key site for functionalization, which can significantly modulate the chemical and biological properties of the resulting molecules. Various strategies have been developed for the N-functionalization of indoline and its derivatives.

N-Alkylation: A common strategy for N-functionalization is N-alkylation. Classical methods often employ a strong base like sodium hydride followed by treatment with an alkyl halide in a polar aprotic solvent such as DMF or THF. More recently, iron-catalyzed N-alkylation of indolines with alcohols has been developed as a more sustainable approach. This "borrowing hydrogen" methodology involves the in situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the indoline. A one-pot, two-step procedure allows for the N-alkylation of an indoline followed by oxidation to the corresponding N-alkylated indole. Asymmetric organocatalytic N-alkylation of indole-2-carbaldehydes with α,β-unsaturated aldehydes has also been demonstrated, leading to chiral N-alkylated products that can subsequently cyclize. site123.me

Reductive Amination: The aldehyde group of this compound can be directly involved in N-functionalization through reductive amination. This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method provides a straightforward way to introduce a wide variety of substituents at the 2-position of the indoline ring via a new C-N bond.

Introduction of Protecting Groups (e.g., Tosyl, Boc)

To achieve selective transformations at other positions of the indoline ring or on the aldehyde group, the nucleophilic nitrogen atom is often temporarily masked with a protecting group. This strategy prevents unwanted side reactions and directs reactivity. Among the most common protecting groups for the indoline nitrogen are the p-toluenesulfonyl (Tosyl, Ts) and tert-butyloxycarbonyl (Boc) groups.

The Boc group is widely used due to its stability under various reaction conditions and its facile removal under mild acidic conditions. The introduction of a Boc group onto the indoline nitrogen typically involves reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). clockss.org This method is effective for protecting the nitrogen in indole and indoline systems, rendering the N-H proton non-acidic and preventing its participation in reactions. nih.gov The use of Boc protection has been crucial in the synthesis of N-Boc-indoline-2-carboxylic acid and its derivatives, which are valuable intermediates in peptide synthesis and drug discovery. chemimpex.comnih.gov

The Tosyl group is another robust protecting group, offering high stability to a broad range of reagents. It can be introduced by treating the indoline with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. While effective, the removal of the Tosyl group often requires harsher conditions, such as strong acid or reducing agents. In some synthetic pathways, N-tosyl substitution has been shown to facilitate certain transformations, although the N-acetyl group is sometimes preferred due to easier cleavage. nih.gov

Table 1: Common Protecting Groups for this compound

| Protecting Group | Reagent | Typical Conditions |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., TEA), Catalyst (e.g., DMAP), Solvent (e.g., THF) clockss.org |

| Tosyl (p-toluenesulfonyl) | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine) |

N-Alkylation and N-Propargylation for Further Cyclization

Modification of the indoline nitrogen via alkylation opens up a vast chemical space for creating novel and complex heterocyclic systems. N-alkylation introduces substituents that can modulate the biological activity of the resulting molecule or serve as a handle for subsequent intramolecular reactions.

N-Alkylation of the indoline nitrogen is a fundamental transformation. Classical methods often employ a strong base like sodium hydride (NaH) to deprotonate the indole nitrogen, followed by reaction with an alkyl halide in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org This approach generally provides high selectivity for N-alkylation over C-alkylation. rsc.org More modern, catalytic methods have also been developed, for instance, using iridium catalysts to facilitate the N-alkylation of indolines with alcohols in water, representing a greener synthetic route. organic-chemistry.org These reactions can be highly regioselective, targeting either the N-H or C3-H bond depending on the specific catalyst and conditions used. organic-chemistry.orgresearchgate.net

N-Propargylation , the introduction of a propargyl group (–CH₂C≡CH) onto the nitrogen atom, is a particularly powerful strategy for building complex, fused-ring systems. The terminal alkyne of the propargyl group is highly reactive and can participate in a variety of cyclization reactions. For example, N-propargylated indole-2-carbaldehyde can undergo cyclization with ammonia or amines to construct pyrazino[1,2-a]indole (B3349936) scaffolds. This transformation involves an initial reaction at the aldehyde followed by an intramolecular cyclization involving the propargyl group. Similarly, N-(propargyl)indole-2-carbonitriles have been shown to undergo domino cyclizations to form 1-aminopyrazino[1,2-a]indoles. researchgate.net Catalytic asymmetric N-propargylation of indoles has also been achieved using chiral catalysts, providing access to enantiomerically enriched N-functionalized products. nih.gov

These cyclization cascades are highly valuable as they can rapidly increase molecular complexity from a relatively simple starting material, generating polycyclic architectures that are of great interest in medicinal chemistry.

Table 2: Derivatization of the Indoline Nitrogen for Complex Architectures

| Reaction Type | Reagents | Resulting Architecture |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl indolines rsc.org |

| N-Alkylation with Alcohols | Alcohol, Iridium catalyst | N-Alkyl indolines/indoles organic-chemistry.org |

| N-Propargylation | Propargyl bromide, Base | N-Propargyl indolines |

| Propargyl Cyclization | N-Propargyl indole-2-carbaldehyde, Amine | Pyrazino[1,2-a]indoles |

Utilization in Fragment-Based Drug Design and Synthesis of Advanced Scaffolds

The this compound core and its close chemical relatives, such as indole-2-carboxylic acid, are highly valued in modern drug discovery, particularly in fragment-based drug design (FBDD) and the synthesis of advanced molecular scaffolds. nih.govnih.gov

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. The indoline-2-carboxamide scaffold has been successfully employed in FBDD campaigns. nih.gov For instance, in the development of selective inhibitors for the anti-apoptotic protein Mcl-1, researchers applied a fragment-based approach starting from a known inhibitor. nih.gov They deconstructed the parent molecule to identify the 1H-indole-2-carboxylic acid core as a key fragment, which was then elaborated to optimize binding and achieve selectivity. nih.gov Similarly, screening a focused protease library against Trypanosoma brucei identified a series of novel indoline-2-carboxamides as potent inhibitors, demonstrating the utility of this scaffold in generating initial hits for optimization. acs.org

The synthesis of advanced scaffolds from this compound leverages its dual reactivity. The aldehyde can be transformed into a wide range of functional groups, while the indoline core provides a rigid and tunable platform. The indoline and indole frameworks are central to many pharmaceuticals and natural products, making them attractive targets for synthetic chemists. mdpi.combenthamdirect.com

The development of potent cardiovascular agents has involved structure-activity relationship (SAR) studies that identified indoline analogs as potent activators of the SERCA2a Ca2+ pump. acs.org Furthermore, the enantioselective synthesis of complex, indole-fused ε-lactones has been achieved through a dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes, which are generated in situ. nih.gov This demonstrates how the simple aldehyde can be a starting point for constructing intricate, polycyclic, and stereochemically rich molecules with significant biological potential. The inherent versatility of the this compound scaffold ensures its continued importance as a foundational element in the design and construction of next-generation therapeutics.

Table 3: Application of the this compound/Carboxylate Scaffold

| Application Area | Scaffold/Fragment | Target/Resulting Structure |

| Fragment-Based Drug Design | 1H-Indole-2-carboxylic acid | Mcl-1 Inhibitors nih.gov |

| Fragment-Based Drug Design | Indole-2-carboxamide | Trypanosoma brucei Inhibitors acs.org |

| Advanced Scaffold Synthesis | Indole-2-carboxamide | Anti-TB & Paediatric Brain Tumor Agents nih.gov |

| Advanced Scaffold Synthesis | Indoline Analogs | SERCA2a Activators acs.org |

| Advanced Scaffold Synthesis | Indole-2-carbaldehyde | Tetracyclic ε-Lactones nih.gov |

Emerging Research Directions and Future Prospects for Indoline 2 Carbaldehyde

Development of Novel Catalytic Systems

The synthesis of indoline (B122111) and its derivatives has been significantly advanced by the development of sophisticated catalytic systems that offer high efficiency, selectivity, and control over stereochemistry. A major focus has been on transition-metal-catalyzed reactions, particularly those involving palladium and rhodium.

One prominent area of research is the use of palladium-catalyzed C-H activation. nih.gov This strategy allows for the construction of the indoline core from less functionalized starting materials, offering a more atom-economical approach compared to traditional methods. nih.gov A notable example is the palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani-type reaction, which enables the dual functionalization of an aryl halide and its ortho-C-H bond in a single step. nih.gov

For the synthesis of chiral indolines, palladium-catalyzed asymmetric hydrogenation has proven to be a powerful tool. sci-hub.ru Researchers have successfully employed palladium(II) complexes with chiral diphosphine ligands, such as those derived from BINAP, to catalyze the enantioselective hydrogenation of 2-substituted indoles into optically pure indolines with high yields and enantioselectivities. sci-hub.ru Similarly, cationic Ru(II)-complexes featuring chiral diamine ligands have been used for the asymmetric hydrogenation of 3H-indoles to produce chiral 2,3,3-trisubstituted indolines. sci-hub.ru

Beyond hydrogenation, N-Heterocyclic Carbenes (NHCs) have emerged as potent organocatalysts for novel transformations. bohrium.com An innovative approach involves the enantioselective functionalization of the indole (B1671886) N-H group, where the stereoselectivity is controlled by an NHC catalyst that adds to a remote aldehyde moiety on the indole ring. bohrium.com This new activation mode opens pathways to complex multicyclic products like pyrroloquinazolines. bohrium.com

Furthermore, palladium-catalyzed carbonylation reactions are expanding the synthetic utility of indole precursors. beilstein-journals.orgbeilstein-journals.org These methods allow for the direct introduction of carbonyl groups, leading to the synthesis of valuable derivatives such as indole-3-yl aryl ketones and N-substituted indole-3-carboxylic esters under relatively mild conditions. beilstein-journals.orgbeilstein-journals.org

| Catalytic System | Reaction Type | Key Features | Product Example |

| Palladium/Norbornene (Pd/NBE) | C-H Activation / Catellani Reaction | Vicinal difunctionalization of aryl halides. nih.gov | Substituted Indoles/Indolines nih.gov |

| Pd(II) / Chiral Diphosphine (e.g., BINAP-derived) | Asymmetric Hydrogenation | High enantioselectivity for unprotected indoles. sci-hub.ru | Chiral 2-substituted Indolines sci-hub.ru |

| Ru(II) / Chiral Diamine | Asymmetric Hydrogenation | Effective for 3H-indoles. sci-hub.ru | Chiral 2,3,3-trisubstituted Indolines sci-hub.ru |

| N-Heterocyclic Carbene (NHC) | N-H Functionalization / Organocatalysis | Novel remote activation of indole N-H group. bohrium.com | Pyrroloquinazolines bohrium.com |

| Palladium(II) Acetate (B1210297) / Ligands | Carbonylation | Direct introduction of carbonyl functionalities. beilstein-journals.org | Indole-3-yl aryl ketones beilstein-journals.org |

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility, green chemistry principles are increasingly being applied to the synthesis of indoline-2-carbaldehyde and its derivatives. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. beilstein-journals.org

Microwave-assisted synthesis has become a popular green technique in this field. tandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.com It has been successfully applied in the synthesis of various indole derivatives, including spiro[indole-thiazolidines] and bis(indolyl)methanes. tandfonline.com

The development and use of novel catalysts are central to green synthesis. For instance, functionalized nanocatalysts, such as nanocat-ferrite-L-cysteine, have been employed for the synthesis of bis(indolyl)methanes under microwave irradiation, combining the benefits of heterogeneous catalysis (easy recovery and reuse) with the efficiency of microwave heating. beilstein-journals.orgtandfonline.com Organocatalysis, which avoids the use of potentially toxic and expensive metals, is another key green strategy. beilstein-journals.org

Solvent-free reactions, or the use of environmentally benign solvents like water, represent another significant green approach. beilstein-journals.org The acidic condensation of an aldehyde with indole to form bis(indolyl)methanes, a reaction type relevant to indole aldehydes, has been achieved under solvent-free conditions at moderate temperatures, significantly reducing solvent waste. beilstein-journals.org

| Green Approach | Conventional Method | Advantages of Green Approach | Example Application |

| Microwave Irradiation | Conventional heating (oil bath, heating mantle) | Rapid reaction times, higher yields, energy efficiency. tandfonline.com | Synthesis of spiro[indole-thiazolidines]. tandfonline.com |

| Nanocatalysis | Homogeneous metal catalysts | Catalyst is easily recoverable and reusable, often biodegradable. beilstein-journals.org | Synthesis of bis(indolyl)methanes using nanocat-Fe-cys. tandfonline.com |

| Solvent-Free Conditions | Use of organic solvents (e.g., THF, DCM) | Eliminates solvent waste, reduces toxicity, simplifies workup. beilstein-journals.org | Condensation of aldehydes with indole. beilstein-journals.org |

| Organocatalysis | Transition-metal catalysis (e.g., Pd, Ru) | Avoids heavy metal contamination, often uses cheaper and more available catalysts. beilstein-journals.org | Friedel-Crafts reaction between aldehydes and indoles. beilstein-journals.org |

Advanced Materials Science Applications

The unique structure of the this compound scaffold makes it an attractive platform for the development of advanced materials with tailored optical, electronic, and recognition properties. While many applications are still emerging, the potential is significant.

One promising area is the creation of fluorescent sensors for detecting metal ions and other analytes. For example, derivatives of spiropyran, a class of compounds that can be synthesized from aldehyde precursors, have been developed as highly effective fluorescent zinc sensors for live-cell imaging. acs.org These sensors exhibit a significant "turn-on" fluorescence response upon binding to zinc, with high quantum yields and brightness, making them valuable tools for biological research. acs.org The functional aldehyde group on the indoline ring is an ideal handle for synthesizing analogous sensor molecules.

The indole core is also a key structural motif in the design of molecularly imprinted polymers (MIPs). acs.org MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. Computational methods are being used to design MIPs for the selective recognition and extraction of synthetic cannabinoids, many of which are indole derivatives. acs.org This highlights the potential for using this compound to create polymers for applications in forensic analysis, environmental monitoring, and purification. acs.org

Furthermore, the general class of indole aldehydes serves as precursors for chromophores and polymers. nih.gov The reactive aldehyde can be used to build larger conjugated systems or to incorporate the indole unit into a polymer backbone, opening avenues for the development of new dyes, organic semiconductors, and other functional materials.

| Material Type | Potential Application | Key Principle | Relevant Research |

| Fluorescent Sensors | Live-cell imaging, environmental monitoring | The indoline scaffold is functionalized to create a molecule that changes its fluorescence properties upon binding to a specific analyte (e.g., a metal ion). acs.org | Development of spiropyran-based zinc sensors. acs.org |

| Molecularly Imprinted Polymers (MIPs) | Selective extraction, forensic analysis | This compound is used as a template to create polymer cavities that specifically recognize and bind to it or its derivatives. acs.org | Computational design of MIPs for synthetic cannabinoids. acs.org |

| Functional Polymers / Chromophores | Dyes, organic electronics, specialty plastics | The aldehyde group is used in polymerization reactions or to build extended π-conjugated systems for specific optical or electronic properties. nih.gov | Use of indole aldehydes as ligands and precursors to polymers. nih.gov |

High-Throughput Synthesis and Screening of Derivatives

The versatility of the this compound scaffold makes it an ideal starting point for combinatorial chemistry and high-throughput screening (HTS) to discover new bioactive molecules. By systematically modifying the core structure, vast libraries of derivatives can be generated and rapidly tested for desired biological activities.

This strategy is exemplified by recent drug discovery efforts. For instance, novel series of indole-based compounds have been designed, synthesized, and evaluated as potential treatments for Alzheimer's disease. nih.gov In these studies, a library of derivatives was created and screened for inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as for the ability to inhibit the aggregation of Aβ amyloid peptides. nih.gov

Similarly, indole-2-carboxylic acid, a close relative of the aldehyde, was used as a starting point to develop a series of derivatives that were screened as HIV-1 integrase inhibitors. nih.gov Through this process of synthesis and evaluation, a derivative with a C6 halogenated benzene (B151609) ring was identified that showed markedly improved inhibitory activity, demonstrating the power of iterative design and screening. nih.gov

In the field of anti-inflammatory drug discovery, researchers have synthesized series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. rsc.org These compounds were then screened in vitro to assess their ability to inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated cells. rsc.org This approach allows for the rapid identification of structure-activity relationships, guiding the development of more potent and less toxic drug candidates. rsc.org

| Target Disease/Area | Screening Target | Example of Screened Derivative Class | Outcome |

| Alzheimer's Disease | AChE/BuChE inhibition, Aβ amyloid aggregation. nih.gov | Indole-chalcone derivatives. nih.gov | Identification of compounds with dual inhibitory activity in the nanomolar range. nih.gov |

| HIV/AIDS | HIV-1 integrase strand transfer. nih.gov | Halogenated indole-2-carboxylic acid derivatives. nih.gov | Discovery of a potent inhibitor with a 3.11 μM IC50 value. nih.gov |

| Inflammation | Production of NO, IL-6, TNF-α. rsc.org | Indole-2-formamide benzimidazole[2,1-b]thiazoles. rsc.org | Identification of non-toxic compounds that effectively inhibit inflammatory cytokine release. rsc.org |

Q & A

Q. What are the optimal synthetic routes for Indoline-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via oxidation of indoline derivatives or formylation reactions. Key parameters include temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Vilsmeier-Haack reagents). To optimize yield, use design-of-experiment (DoE) approaches to vary conditions systematically. Characterize intermediates via -NMR and HPLC to track byproduct formation .

- Example Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl/DMF | DCM | 65 | 98.5 |

| Oxidation of Indoline | MnO | Acetone | 72 | 97.8 |

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC-UV to monitor aldehyde degradation products (e.g., dimerization or oxidation). Store samples in amber vials at -20°C under inert gas (N) to minimize atmospheric oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine - and -NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic scaffold. IR spectroscopy identifies the carbonyl stretch (~1680 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 148.076). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or competing side reactions (e.g., aldol condensation). Use kinetic studies (stopped-flow UV-Vis) to compare reaction rates in polar aprotic vs. protic solvents. Density Functional Theory (DFT) calculations can model transition states to explain selectivity differences. Replicate conflicting studies with controlled oxygen/moisture levels to isolate variables .

Q. What strategies can elucidate the mechanistic role of this compound in asymmetric catalysis?

- Methodological Answer : Employ isotopic labeling (-aldehyde) to track bond formation in catalytic cycles. Use in situ IR or Raman spectroscopy to detect intermediates. Compare enantiomeric excess (ee) via chiral HPLC under varying ligand-metal combinations (e.g., BINOL vs. Salen ligands). Mechanistic proposals should align with Eyring plots derived from temperature-dependent rate studies .

Q. How can computational methods improve the design of this compound-derived pharmacophores?

- Methodological Answer : Perform molecular docking (AutoDock/Vina) to predict binding affinities with target proteins (e.g., kinases). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at C4) with bioactivity. Validate predictions with in vitro assays (IC) and crystallographic data. Address discrepancies by refining force fields or incorporating solvent-accessible surface area (SASA) parameters .

Methodological Best Practices

- Handling Data Contradictions :